3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride
Overview
Description
3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride is an organic compound with the molecular formula C10H10ClFO2. It is a derivative of propanoyl chloride, where the phenyl ring is substituted with a fluoro and a methoxy group. This compound is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride typically involves the reaction of 3-(2-Fluoro-3-methoxyphenyl)propanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is usually carried out under reflux conditions, where the acid chloride is formed by the substitution of the hydroxyl group with a chlorine atom .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but often involves continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures the large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(2-Fluoro-3-methoxyphenyl)propanoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide (NaOH) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
3-(2-Fluoro-3-methoxyphenyl)propanoic acid: Formed from hydrolysis.
Scientific Research Applications
3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Peptide Synthesis: It is used as a reagent for the protection of amino acids during peptide synthesis.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: It is used in the production of herbicides and insecticides.
Material Science: It is employed in the preparation of resin-bound peptides and other polymeric materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the fluoro and methoxy groups on the phenyl ring enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications, where the compound acts as an acylating agent.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluoro-4-methoxyphenyl)propanoyl chloride
- 3-(2-Fluoro-3-ethoxyphenyl)propanoyl chloride
- 3-(2-Fluoro-3-methoxyphenyl)butanoyl chloride
Uniqueness
3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)propanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-14-8-4-2-3-7(10(8)12)5-6-9(11)13/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHRHIXYCMQYTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)CCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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